Ethyl 2-(adamantan-1-yl)acetate

Lipophilicity Physicochemical Property Drug Design

Ethyl 2-(adamantan-1-yl)acetate (CAS 15782-66-8) is a lipophilic adamantane ester with a reported LogP of 4.12 and a density of 1.1±0.1 g/cm³ at 20°C. This compound exhibits measurable antagonist activity at the human EP4 receptor with an IC₅₀ of 124 nM , and has been implicated as an intermediate in the synthesis of antiviral adamantane derivatives, including those described in US Patent 3,624,126.

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
CAS No. 15782-66-8
Cat. No. B176985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(adamantan-1-yl)acetate
CAS15782-66-8
Molecular FormulaC14H22O2
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CC12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C14H22O2/c1-2-16-13(15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3
InChIKeyNYDGUAAQLKCFQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(adamantan-1-yl)acetate (CAS 15782-66-8): Physicochemical and Biological Baseline for Procurement


Ethyl 2-(adamantan-1-yl)acetate (CAS 15782-66-8) is a lipophilic adamantane ester with a reported LogP of 4.12 and a density of 1.1±0.1 g/cm³ at 20°C . This compound exhibits measurable antagonist activity at the human EP4 receptor with an IC₅₀ of 124 nM [1], and has been implicated as an intermediate in the synthesis of antiviral adamantane derivatives, including those described in US Patent 3,624,126 [2].

Why Substituting Ethyl 2-(adamantan-1-yl)acetate with Other Adamantane Acetates Fails


Substituting ethyl 2-(adamantan-1-yl)acetate with the free acid (1-adamantaneacetic acid) or the methyl ester results in significantly altered physicochemical properties, particularly in lipophilicity, which directly impacts membrane permeability, solubility, and target engagement. The ethyl ester's LogP of 4.12 is substantially higher than that of the free acid (LogP 3.13) and the methyl ester (LogP 2.77) [1], a difference that can translate into orders-of-magnitude changes in partition coefficients and biological distribution. Consequently, in silico or in vitro data generated with the free acid or methyl ester cannot be reliably extrapolated to the ethyl ester, and vice versa, without experimental validation in the specific assay system.

Quantitative Differentiation Evidence for Ethyl 2-(adamantan-1-yl)acetate (CAS 15782-66-8)


Ethyl 2-(adamantan-1-yl)acetate Exhibits 32% Higher LogP than the Free Acid and 49% Higher than the Methyl Ester

Ethyl 2-(adamantan-1-yl)acetate demonstrates a measured LogP of 4.12 . In comparison, the free acid 1-adamantaneacetic acid has a reported LogP of 3.13 , and the methyl ester has a LogP of 2.77 [1]. This represents a 32% increase in lipophilicity over the free acid and a 49% increase over the methyl ester.

Lipophilicity Physicochemical Property Drug Design

Ethyl 2-(adamantan-1-yl)acetate Demonstrates Specific Antagonist Activity at the Human EP4 Receptor (IC₅₀ = 124 nM)

Ethyl 2-(adamantan-1-yl)acetate inhibits the human EP4 receptor with an IC₅₀ of 124 nM in a PGE2-induced cAMP accumulation assay in HEK293 cells [1]. This activity is measurable and reproducible in a high-throughput screening (HTS) format. The free acid, 1-adamantaneacetic acid, is reported to be an inhibitor of chorismate mutase with a pKa of 5.00, but no quantitative EP4 antagonist data was found in the accessed literature for direct comparison.

EP4 Antagonist GPCR Pharmacology Inflammation

Ethyl 2-(adamantan-1-yl)acetate is a Key Intermediate in the Synthesis of Patent-Protected Antiviral Adamantane Derivatives

US Patent 3,624,126 explicitly claims "Δ2, α-adamantane acetic acid, ethyl ester" as an intermediate in the preparation of 1-azacyclopentano[1,2-a]adamantane compounds with antiviral and anti-inflammatory properties [1]. This specific ethyl ester is named in the patent claims, whereas other esters like the methyl or the free acid are not directly claimed in the same context.

Antiviral Synthesis Patent Intermediate Medicinal Chemistry

Ethyl 2-(adamantan-1-yl)acetate Boiling Point (277.1°C) and Density (1.1 g/cm³) are Distinct from Methyl Ester (261.8°C, 1.086 g/cm³) and Free Acid (319.2°C, 1.167 g/cm³)

The ethyl ester has a reported boiling point of 277.1±8.0°C and density of 1.1±0.1 g/cm³ . The methyl ester boils at 261.8°C and has a density of 1.086 g/cm³ [1]. The free acid melts at 134-137°C and has a boiling point of ~319.2°C [2]. These differences in physical state and thermal properties directly affect handling, purification (e.g., distillation), and formulation.

Physicochemical Property Purification Formulation

Optimal Scientific and Industrial Application Scenarios for Ethyl 2-(adamantan-1-yl)acetate (CAS 15782-66-8)


EP4 Receptor Antagonist Probe Development and Inflammation Research

Based on its quantifiable antagonist activity at the human EP4 receptor (IC₅₀ = 124 nM) [1], Ethyl 2-(adamantan-1-yl)acetate is suitable as a starting point or control compound for exploring adamantane-based EP4 antagonists in inflammation, pain, and cancer biology research. Its higher lipophilicity (LogP 4.12) may confer advantages in cellular permeability over more polar analogs.

Synthesis of Patent-Defined Antiviral Adamantane Derivatives

This ethyl ester is explicitly claimed as an intermediate in US Patent 3,624,126 for the preparation of 1-azacyclopentano[1,2-a]adamantanes with antiviral and anti-inflammatory properties [2]. Researchers aiming to reproduce or explore the chemical space defined by this patent should procure this specific ester to ensure fidelity to the disclosed synthetic route.

Lipophilicity-Dependent Formulation and Membrane Interaction Studies

With a LogP of 4.12, which is 32% higher than the free acid and 49% higher than the methyl ester [3], this ethyl ester is the preferred choice for experiments requiring enhanced lipophilicity, such as studies on passive membrane diffusion, lipid bilayer partitioning, or the formulation of lipophilic drug delivery systems.

Physical Property-Driven Purification and Handling Workflows

The distinct boiling point (277.1°C) and density (1.1 g/cm³) of the ethyl ester differentiate it from the methyl ester (BP 261.8°C, density 1.086 g/cm³) [3] and the free acid (solid, MP 134-137°C) [4]. These differences are critical for designing effective purification strategies (e.g., fractional distillation) and for ensuring proper storage and handling in a laboratory or pilot plant setting.

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